molecular formula C21H17F4NO2 B15170136 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine CAS No. 650605-33-7

4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine

Cat. No.: B15170136
CAS No.: 650605-33-7
M. Wt: 391.4 g/mol
InChI Key: RCEGQDXDQSNPID-KRWDZBQOSA-N
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Description

4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a phenylethyl group and two difluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Introduction of the Phenylethyl Group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the phenylethyl group onto the pyridine ring.

    Addition of Difluoromethoxy Groups: The difluoromethoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The phenylethyl group contributes to the overall hydrophobicity and stability of the compound, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine is unique due to the presence of difluoromethoxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

650605-33-7

Molecular Formula

C21H17F4NO2

Molecular Weight

391.4 g/mol

IUPAC Name

4-[(2S)-2-[3,4-bis(difluoromethoxy)phenyl]-2-phenylethyl]pyridine

InChI

InChI=1S/C21H17F4NO2/c22-20(23)27-18-7-6-16(13-19(18)28-21(24)25)17(15-4-2-1-3-5-15)12-14-8-10-26-11-9-14/h1-11,13,17,20-21H,12H2/t17-/m0/s1

InChI Key

RCEGQDXDQSNPID-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC(=C(C=C3)OC(F)F)OC(F)F

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)C3=CC(=C(C=C3)OC(F)F)OC(F)F

Origin of Product

United States

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